molecular formula C17H20F3N7 B14924140 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B14924140
M. Wt: 379.4 g/mol
InChI Key: DTSLIYKVUVBZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound characterized by its unique structure, which includes pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE include:

Uniqueness

The uniqueness of N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H20F3N7

Molecular Weight

379.4 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C17H20F3N7/c1-5-27-10-13(11(2)24-27)8-25(3)16-22-14(12-7-21-26(4)9-12)6-15(23-16)17(18,19)20/h6-7,9-10H,5,8H2,1-4H3

InChI Key

DTSLIYKVUVBZFB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C)C2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3)C

Origin of Product

United States

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